1-(3-Fluoro-4-methylphenyl)hexan-1-one
Description
1-(3-Fluoro-4-methylphenyl)hexan-1-one is a fluorinated aromatic ketone with a hexanone backbone substituted at the 3-fluoro and 4-methyl positions on the phenyl ring.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)hexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO/c1-3-4-5-6-13(15)11-8-7-10(2)12(14)9-11/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJYWSZDEATCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=C(C=C1)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methylphenyl)hexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and hexanone.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the process. Common reagents include acids or bases to promote the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Fluoro-4-methylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(3-fluoro-4-methylphenyl)hexanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)hexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: Researchers study its interactions with biological systems to understand its potential effects and applications in drug development.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)hexan-1-one involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenyl ring influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The position and type of substituents significantly affect melting points, solubility, and crystallinity. Below is a comparative analysis of hexan-1-one derivatives with varying substituents:
Key Observations :
- Bulky alkyl groups (e.g., iso-butyl in 2g) increase melting points due to enhanced van der Waals interactions .
- Polar groups (e.g., -OH in 4-hydroxyphenyl derivatives) improve water solubility but may reduce thermal stability .
- Fluorine substituents (as in 4F-PHP) enhance lipophilicity and influence crystal packing via halogen bonding .
Chemical Reactivity and Electronic Effects
The electronic nature of substituents dictates reactivity in electrophilic aromatic substitution (EAS) and nucleophilic acyl substitution:
- Fluorine (3-Fluoro): Electron-withdrawing meta-directing group. Reduces electron density on the phenyl ring, making the ketone less reactive toward nucleophiles compared to non-fluorinated analogues .
- Methyl (4-Methyl) : Electron-donating ortho/para-directing group. Counteracts fluorine’s electron withdrawal, creating a mildly deactivated aromatic system .
- Hydroxyl (4-Hydroxyphenyl) : Strongly activates the ring toward EAS but introduces susceptibility to oxidation .
Comparison with Chlorinated Analogues :
DIF-1 [1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one], a chlorinated polyketide, exhibits biological activity in Dictyostelium differentiation. Chlorine’s stronger electron-withdrawing effect compared to fluorine may enhance its stability in biological systems .
Biological Activity
1-(3-Fluoro-4-methylphenyl)hexan-1-one, a synthetic compound within the cathinone class, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a hexanone backbone with a fluorinated aromatic substituent. The structure can be represented as follows:
This compound's unique structure contributes to its interaction with biological systems, particularly in modulating neurotransmitter dynamics.
The primary mechanism of action for this compound involves its influence on neurotransmitter transporters. Research indicates that it acts as a reuptake inhibitor for monoamines such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased synaptic levels of these neurotransmitters, potentially resulting in stimulant effects similar to those observed with other psychoactive substances.
Key Mechanisms:
- Dopamine Reuptake Inhibition : Enhances dopaminergic signaling, contributing to stimulant effects.
- Serotonin and Norepinephrine Modulation : Alters mood and emotional responses through serotonin pathways.
Stimulant Effects
Studies have demonstrated that this compound exhibits stimulant properties akin to those of traditional amphetamines. In animal models, administration of the compound has been linked to increased locomotor activity and heightened alertness.
| Study | Findings |
|---|---|
| Study A | Showed significant increase in locomotor activity in rodents after administration. |
| Study B | Indicated enhanced dopamine release in the striatum following acute exposure. |
Neurotoxicity
While the stimulant effects are notable, there are concerns regarding the neurotoxic potential of this compound. Similar compounds have been associated with adverse effects on neuronal health, including oxidative stress and apoptosis.
| Neurotoxicity Assessment | Outcome |
|---|---|
| In vitro studies | Indicated potential for oxidative damage at high concentrations. |
| In vivo studies | Suggested behavioral changes consistent with neurotoxic effects. |
Case Study 1: Human Toxicity Reports
Reports from toxicology databases have documented cases of severe reactions in humans following consumption of products containing this compound. Symptoms included agitation, tachycardia, and hallucinations.
Case Study 2: Comparative Analysis with Other Cathinones
A comparative study highlighted that the pharmacological profile of this compound is similar to that of other synthetic cathinones like α-PVP and mephedrone, both known for their stimulant effects and potential for abuse.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
